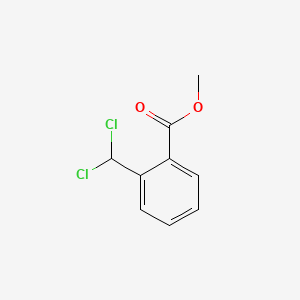
Methyl 2-(dichloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dichloromethyl)benzoate is an organic compound with the chemical formula C9H8Cl2O2. It is also known as 2-(dichloromethyl)benzoic acid methyl ester. This compound is characterized by the presence of a benzoate group substituted with a dichloromethyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(dichloromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dichloromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(dichloromethyl)benzoic acid, while reduction could produce methyl 2-(methyl)benzoate.
Scientific Research Applications
Methyl 2-(dichloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl 2-(dichloromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, the dichloromethyl group can act as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but with a single chlorine atom.
Methyl 2-bromobenzoate: Contains a bromine atom instead of chlorine.
Methyl 2-fluorobenzoate: Contains a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-(dichloromethyl)benzoate is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can influence its reactivity and interactions in chemical and biological systems
Properties
CAS No. |
85099-16-7 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 2-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 |
InChI Key |
DQEGXTRMDKOZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















